

# 1-(3,4-Dichlorophenoxy)propan-2-one IUPAC name

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## Compound of Interest

Compound Name:	1-(3,4-Dichlorophenoxy)propan-2-one
CAS No.:	15422-20-5
Cat. No.:	B3048050

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An In-Depth Technical Guide to **1-(3,4-Dichlorophenoxy)propan-2-one**: IUPAC Nomenclature, Synthesis, and Applications in Drug Development

## Executive Summary

The compound **1-(3,4-dichlorophenoxy)propan-2-one** (CAS: 15422-20-5) is a highly versatile aryloxyacetone derivative that serves as a critical building block in medicinal chemistry and agrochemical development. Characterized by its privileged 3,4-dichlorophenyl motif, this molecule offers an optimal balance of lipophilicity and metabolic stability. This whitepaper provides an authoritative breakdown of its structural chemistry, details a self-validating synthetic protocol via the Williamson ether synthesis, and explores its historical and modern applications in targeted drug design.

## Structural Elucidation and IUPAC Nomenclature

The precise structural mapping of a pharmacophore is the first step in rational drug design. The IUPAC name, **1-(3,4-dichlorophenoxy)propan-2-one**, systematically deconstructs the molecule into its functional components:

- **Core Backbone (propan-2-one):** A three-carbon aliphatic chain featuring a ketone functional group at the C2 position (commonly known as acetone). The ketone serves as a reactive handle for downstream functionalization (e.g., reductive aminations or Grignard additions).
- **Substituent (3,4-dichlorophenoxy):** Attached at the C1 position of the backbone via an ether linkage. The 3,4-dichloro substitution pattern on the phenyl ring is a well-documented "privileged structure" in medicinal chemistry. The electron-withdrawing chlorine atoms increase the molecule's overall lipophilicity (LogP), enhancing its ability to penetrate lipid bilayers and bind to hydrophobic pockets within target proteins.

## Quantitative Physicochemical Data

To facilitate compound tracking and computational modeling, the core physicochemical properties of **1-(3,4-dichlorophenoxy)propan-2-one** are summarized below, as cataloged by authoritative chemical databases [1].

Table 1: Physicochemical Properties of **1-(3,4-Dichlorophenoxy)propan-2-one**

Property	Value
IUPAC Name	1-(3,4-dichlorophenoxy)propan-2-one
Common Synonyms	3,4-Dichlorophenoxyacetone
CAS Registry Number	15422-20-5
Molecular Formula	C <sub>9</sub> H <sub>8</sub> Cl <sub>2</sub> O <sub>2</sub>
Molecular Weight	219.06 g/mol
SMILES String	<chem>CC(=O)COC1=CC=C(Cl)C(Cl)=C1</chem>

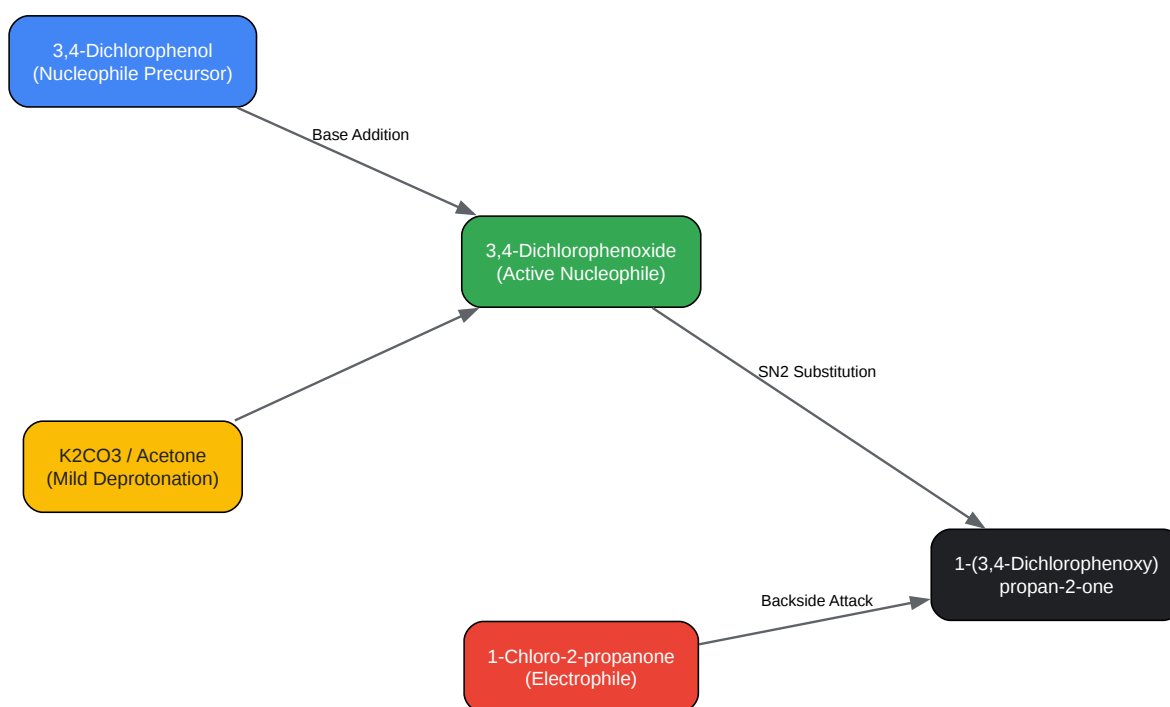
## Synthesis Methodology: The Williamson Ether Synthesis

The most efficient and scalable route to synthesize **1-(3,4-dichlorophenoxy)propan-2-one** is via a classical Williamson Ether Synthesis, coupling 3,4-dichlorophenol with 1-chloro-2-propanone (chloroacetone).

## Expertise & Experience: Causality Behind Experimental Choices

As an application scientist, it is critical to understand why specific reagents are chosen rather than blindly following a recipe:

- **Base Selection ( $K_2CO_3$  vs.  $NaOH$ ):** Phenols possess a pKa of approximately 8.6 to 10. While strong bases like sodium hydride ( $NaH$ ) or sodium hydroxide ( $NaOH$ ) can rapidly deprotonate the phenol, they pose a severe risk of inducing aldol condensation or polymerization of the electrophile (1-chloro-2-propanone) due to its highly acidic alpha protons. Potassium carbonate ( $K_2CO_3$ ) is selected as a mild, non-nucleophilic base that quantitatively generates the phenoxide without degrading the ketone.
- **Solvent Selection (Acetone):** Acetone is utilized as a polar aprotic solvent. It effectively solubilizes the organic reactants and the phenoxide intermediate. Crucially, the byproduct of the  $S_N2$  reaction, potassium chloride ( $KCl$ ), is insoluble in acetone. The continuous precipitation of  $KCl$  drives the reaction forward according to Le Chatelier's principle, maximizing the yield.



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Williamson Ether Synthesis workflow for **1-(3,4-dichlorophenoxy)propan-2-one**.

## Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that the researcher can confirm the success of each phase before proceeding.

- **Reaction Setup:** In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dichlorophenol (1.0 eq, 10 mmol) in anhydrous acetone (30 mL).
- **Base Addition:** Add finely powdered, anhydrous  $K_2CO_3$  (1.5 eq, 15 mmol). Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation. The solution may take on a slight yellow tint.
- **Electrophile Addition:** Slowly add 1-chloro-2-propanone (1.1 eq, 11 mmol) dropwise via a syringe. (Caution: Chloroacetone is a potent lachrymator; perform strictly inside a fume hood).
- **Reflux:** Heat the mixture to a gentle reflux (approx. 56°C) for 4 to 6 hours.
- **Self-Validation Checkpoint 1 (TLC Monitoring):** Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) solvent system. The disappearance of the 3,4-dichlorophenol spot ( $R_f \sim 0.3$ , stains active with  $KMnO_4$ ) and the emergence of a new, less polar UV-active product spot ( $R_f \sim 0.5$ ) confirms the progression of the  $S_N2$  substitution.
- **Workup:** Cool the reaction to room temperature. Filter the inorganic salts (precipitated KCl and unreacted  $K_2CO_3$ ) through a Celite pad. Concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** Dissolve the crude residue in ethyl acetate (50 mL). Wash the organic layer sequentially with 5% aqueous NaOH (2 x 20 mL) to remove any unreacted phenol, followed by distilled water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous  $Na_2SO_4$ , filter, and concentrate. If necessary, purify via flash column chromatography.
- **Self-Validation Checkpoint 2 (Spectroscopic Confirmation):** Validate the final product using IR spectroscopy. Successful formation of the target is confirmed by the absence of the broad

phenolic O-H stretch ( $\sim 3300\text{ cm}^{-1}$ ) and the presence of a sharp ketone C=O stretch ( $\sim 1720\text{ cm}^{-1}$ ) alongside the asymmetric C-O-C ether stretch ( $\sim 1200\text{ cm}^{-1}$ ).

## Biological Activity and Drug Development Applications

The utility of **1-(3,4-dichlorophenoxy)propan-2-one** spans decades, evolving from agrochemical research to modern targeted drug synthesis.

### Historical Context: Auxin Inhibition

In foundational plant physiology studies, aryloxyacetones were heavily investigated as metabolic antagonists to natural plant growth regulators. A pivotal 1968 study by Masingale et al. demonstrated that dichlorophenoxyacetones effectively inhibit auxin-induced growth in *Avena* coleoptile sections [2]. Notably, the 3,4-dichloro isomer proved to be the most potent inhibitor among its analogs, highlighting the specific biological affinity of the 3,4-dichlorophenyl moiety.

Table 2: Biological Activity (Auxin Inhibition in *Avena* Coleoptile Sections)

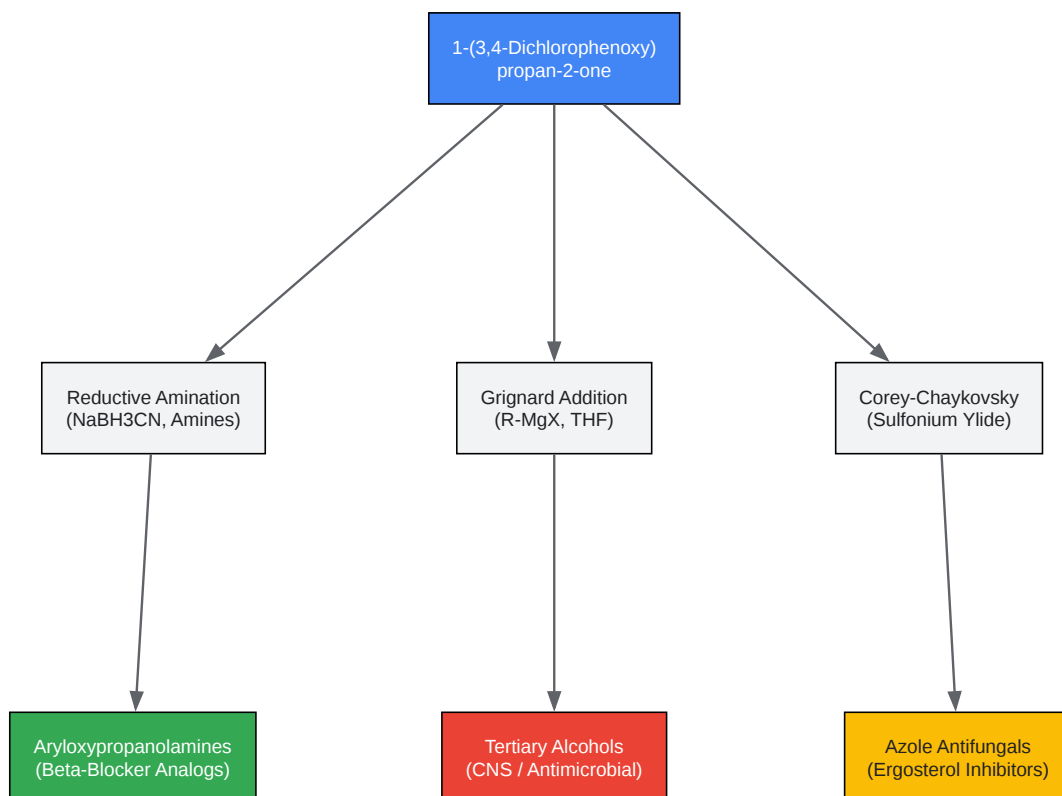
Analog	Target Pathway	Half-Maximal Growth Inhibition ( $\mu\text{g/mL}$ )
2,3-Dichlorophenoxyacetone	Auxin-induced growth	106
2,4-Dichlorophenoxyacetone	Auxin-induced growth	86
2,5-Dichlorophenoxyacetone	Auxin-induced growth	80
3,4-Dichlorophenoxyacetone	Auxin-induced growth	62

Data adapted from Masingale et al., 1968 [2], demonstrating that the 3,4-dichloro substitution pattern exhibits the highest potency.

### Modern Context: A Versatile Pharmacophore Precursor

In contemporary drug development, **1-(3,4-dichlorophenoxy)propan-2-one** is rarely the final Active Pharmaceutical Ingredient (API); rather, it is a highly prized intermediate. The ketone functionality acts as a synthetic divergence point for multiple therapeutic classes:

- Aryloxypropanolamines (Cardiovascular Agents): Reductive amination of the ketone with primary or secondary amines (using  $\text{NaBH}_3\text{CN}$ ) yields aryloxypropanolamines, structural analogs to beta-blockers like propranolol.
- Azole Antifungals (Infectious Disease): The ketone can undergo a Corey-Chaykovsky epoxidation to form an epoxide intermediate. Subsequent ring-opening by an azole (imidazole or 1,2,4-triazole) yields potent inhibitors of lanosterol  $14\alpha$ -demethylase, mimicking the structural logic of drugs like miconazole.



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Downstream pharmacophore derivation from the **1-(3,4-dichlorophenoxy)propan-2-one** core.

## References

- Masingale, R. E., et al. "Inhibitory Effects of Dichlorophenoxyacetones on Auxin-induced Growth of Avena Coleoptile Sections." *Plant Physiology*, vol. 43, no. 4, April 1968, pp. 641-644. Available at:[\[Link\]](#)
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